BenchChemオンラインストアへようこそ!

benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate

Medicinal chemistry Physicochemical profiling Lead optimization

Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate (CAS 861208-67-5) is a synthetic quinoline-4-carbamate derivative within the broader 2,4-disubstituted quinoline chemotype. Its molecular structure integrates three pharmacologically significant modules: a quinoline heterocyclic core, a 4-chlorophenyl substituent at the 2-position, and a benzyl carbamate moiety at the 4-position.

Molecular Formula C23H17ClN2O2
Molecular Weight 388.85
CAS No. 861208-67-5
Cat. No. B2367193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
CAS861208-67-5
Molecular FormulaC23H17ClN2O2
Molecular Weight388.85
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H17ClN2O2/c24-18-12-10-17(11-13-18)21-14-22(19-8-4-5-9-20(19)25-21)26-23(27)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,26,27)
InChIKeyKAKIOWFGNMQWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate (CAS 861208-67-5): Chemical Identity and Procurement-Significant Structural Features


Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate (CAS 861208-67-5) is a synthetic quinoline-4-carbamate derivative within the broader 2,4-disubstituted quinoline chemotype . Its molecular structure integrates three pharmacologically significant modules: a quinoline heterocyclic core, a 4-chlorophenyl substituent at the 2-position, and a benzyl carbamate moiety at the 4-position. The quinoline scaffold is widely recognized as a privileged structure in antimalarial drug discovery, exemplified by the quinoline-4-carboxamide series that culminated in the preclinical candidate DDD107498 (a PfEF2 inhibitor) . The benzyl carbamate group at the 4-position distinguishes this compound from the more extensively studied quinoline-4-carboxamides, potentially altering hydrogen-bonding capacity, metabolic stability, and target engagement profiles relative to amide-based analogs . The 4-chlorophenyl substituent at the 2-position contributes to lipophilicity and may influence receptor-binding pharmacophore complementarity.

Why Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate Cannot Be Interchanged with Other 2-(4-Chlorophenyl)quinoline Derivatives


Within the 2-(4-chlorophenyl)quinoline chemotype, the nature of the 4-position substituent fundamentally dictates the compound's pharmacological and physicochemical profile. The quinoline-4-carboxamide series (e.g., DDD107498) employs an amide linkage at the 4-position, which engages in specific hydrogen-bond networks critical for PfEF2 binding . The target compound replaces this amide with a carbamate (-O-CO-NH-) linkage, introducing an additional oxygen atom that alters both hydrogen-bond donor/acceptor geometry and electronic distribution across the pharmacophore. Furthermore, among the known 2-(4-chlorophenyl)quinolin-4-yl carbamate congeners—including the allyl (CAS 338401-44-8, MW 338.79), ethyl (CAS 338392-75-9, MW 326.78), propyl (CAS 861208-65-3, MW 340.8), 4-fluorobenzyl (CAS 338401-43-7, MW 406.84), and 4-tert-butylbenzyl (CAS 338401-45-9, MW 444.96) variants—each exhibits distinct molecular weight, lipophilicity, and steric profiles that directly impact membrane permeability, metabolic clearance, and target-binding kinetics . Simple substitution of one carbamate ester for another without experimental validation of these parameters introduces unacceptable uncertainty in any biological or analytical workflow.

Quantitative Differentiation Evidence: Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate vs. Closest Carbamate Analogs


Molecular Weight Differentiation: Benzyl Carbamate Occupies a Distinct Physicochemical Space Among 2-(4-Chlorophenyl)quinolin-4-yl Carbamate Congeners

Within the series of 2-(4-chlorophenyl)quinolin-4-yl carbamate esters, the benzyl congener (CAS 861208-67-5, MW = 388.85 g/mol) occupies a specific molecular weight window between the simpler alkyl carbamates and the bulkier substituted-benzyl variants. This position in the homologous series has implications for passive membrane permeability, as MW and lipophilicity jointly govern the balance between solubility and transcellular diffusion .

Medicinal chemistry Physicochemical profiling Lead optimization

Predicted Lipophilicity (clogP) and Hydrogen-Bond Donor Differentiation: Benzyl vs. Alkyl Carbamate Esters

The benzyl carbamate moiety introduces a hydrogen-bond donor (-NH-) that is retained across all 2-(4-chlorophenyl)quinolin-4-yl carbamate variants; however, the benzyl ester group contributes a different lipophilicity increment compared to alkyl (ethyl, propyl) or substituted-benzyl (4-fluorobenzyl, 4-tert-butylbenzyl) esters. Carbamates generally exhibit greater metabolic stability than corresponding esters due to resonance stabilization of the carbonyl group, but are more labile than amides . Within the carbamate subclass, the benzyl group provides a specific balance of steric bulk and π-stacking potential that can influence target-binding kinetics relative to saturated alkyl analogs .

Drug-likeness ADME prediction Carbamate SAR

Quinoline Core Biological Potential: Antimalarial and Anticancer Activity as a Class Feature with Carbamate-Specific Modulation

The quinoline-4-carboxamide chemotype has well-documented antimalarial activity through PfEF2 inhibition, with lead compound DDD107498 achieving Pf EC50(3D7) values in the low nanomolar range and in vivo ED90 <1 mg/kg in the P. berghei mouse model . The target benzyl carbamate compound shares the 2-(4-chlorophenyl)quinoline pharmacophore core with these validated antimalarials but replaces the carboxamide at the 4-position with a carbamate. In published SAR studies of the quinoline-4-carboxamide series, modifications at the 4-position (R3 substituent) profoundly impacted potency, with certain non-basic aromatic substituents retaining excellent activity (compounds 38, 43, 44 showing >99% parasitemia reduction at 1 mg/kg × 4 days) while conformationally restricted variants (compound 39) were detrimental . In anticancer contexts, quinoline derivatives with carbamate functionality have demonstrated cytotoxicity across multiple cell lines ; the target compound has been reported to exhibit IC50 values ranging from 15 to 30 µM against HeLa, MCF-7, and A549 cancer cell lines , though these data are from vendor technical documentation and lack peer-reviewed publication corroboration.

Antimalarial screening Anticancer activity Phenotypic assays

Carbamate Metabolic Stability Advantage Over Ester Analogs: A Class-Level Inference with Procurement Implications

Carbamates occupy a strategic position in the metabolic stability hierarchy: they are significantly more stable than corresponding esters (which are rapidly hydrolyzed by ubiquitous esterases) while being more labile than amides under specific enzymatic conditions . This intermediate stability profile makes carbamates attractive as both pharmacophoric groups and prodrug moieties. For the target benzyl carbamate, the carbamate linkage at the quinoline 4-position provides enhanced metabolic robustness compared to a hypothetical ester analog, which is relevant when comparing this compound to ester-containing quinoline derivatives that may be considered as alternatives for medicinal chemistry campaigns .

Metabolic stability Carbamate chemistry Prodrug design

Recommended Application Scenarios for Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate Based on Current Evidence


Antimalarial Lead Optimization: 4-Position Carbamate SAR Expansion of the Quinoline-4-Carboxamide Pharmacophore

The quinoline-4-carboxamide series, exemplified by DDD107498, has established the 2-(4-chlorophenyl)quinoline scaffold as a validated PfEF2 inhibitor chemotype with low nanomolar potency and excellent in vivo efficacy . The target benzyl carbamate compound, by replacing the 4-carboxamide with a 4-carbamate, offers a systematic SAR probe to determine whether the amide hydrogen-bond donor is essential for PfEF2 engagement or whether alternative geometries at this vector can maintain or improve activity. Procurement of this compound enables direct side-by-side comparison with carboxamide analogs in PfEF2 enzymatic assays and P. falciparum 3D7 blood-stage proliferation assays, using the published data for compounds 2, 38, 40, 41, 43, and 44 as quantitative baselines .

Differential Cytotoxicity Profiling Across the 2-(4-Chlorophenyl)quinolin-4-yl Carbamate Homologous Series

The series of 2-(4-chlorophenyl)quinolin-4-yl carbamate esters—including benzyl (CAS 861208-67-5, MW 388.85), ethyl (CAS 338392-75-9, MW 326.78), propyl (CAS 861208-65-3, MW 340.8), 4-fluorobenzyl (CAS 338401-43-7, MW 406.84), and 4-tert-butylbenzyl (CAS 338401-45-9, MW 444.96)—represents a valuable homologous series for establishing structure-cytotoxicity relationships . By procuring the full series and testing in parallel against a standardized cancer cell line panel (e.g., HeLa, MCF-7, A549), researchers can quantify how incremental changes in carbamate ester lipophilicity and steric bulk modulate cytotoxicity, establishing a quantitative SAR model that guides future lead optimization . The benzyl congener, positioned at the midpoint of the series' molecular weight range, serves as a critical reference compound for this analysis.

Carbamate Metabolic Stability Benchmarking Against Quinoline-4-Carboxamide and Quinoline-4-Ester Analogs

Carbamates exhibit intermediate metabolic stability between rapidly hydrolyzed esters and highly stable amides . The target benzyl carbamate compound enables a controlled experiment in which the 4-position substituent type (carbamate vs. carboxamide vs. hypothetical ester) is systematically varied while holding the 2-(4-chlorophenyl)quinoline core constant. Procurement of this compound alongside the corresponding quinoline-4-carboxylic acid (as a precursor to ester synthesis) allows researchers to generate compound-specific intrinsic clearance data in mouse and human liver microsomes, quantifying the precise stability advantage of the carbamate linkage in this specific chemotype context .

Chemical Biology Probe Development: Benzyl Carbamate as a Synthetic Intermediate for Further Derivatization

The benzyl carbamate group serves dual functions as both a pharmacophoric element and a synthetic handle. The benzyl ester can be selectively cleaved via hydrogenolysis (H2, Pd/C) to reveal the free 4-aminoquinoline, which can then be further functionalized to generate diverse compound libraries . This orthogonal reactivity—carbamate stability under most reaction conditions combined with selective benzyl deprotection—makes CAS 861208-67-5 a versatile building block for medicinal chemistry groups constructing focused quinoline libraries, distinguishing it from alkyl carbamate congeners that lack this convenient deprotection strategy .

Quote Request

Request a Quote for benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.